discovery and synthesis of Calcium influx inducer compound 634
discovery and synthesis of Calcium influx inducer compound 634
An In-depth Technical Guide to the Discovery and Synthesis of Calcium Influx Inducer Compound 634
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the novel small molecule, Calcium Influx Inducer Compound 634. The document details the experimental protocols utilized in its identification and characterization, presents quantitative data in a structured format, and visualizes the associated biological pathways and experimental workflows.
Executive Summary
Compound 634 is a novel small molecule identified as a potent inducer of calcium influx in immune cells. Its discovery stemmed from a high-throughput screening campaign aimed at identifying agents that enhance the release of immunostimulatory extracellular vesicles (EVs). Compound 634, chemically defined as ethyl 2-(benzo[c][1][2][3]thiadiazole-4-sulfonamido)-4,5-dimethylthiophene-3-carboxylate, exerts its biological effects by promoting store-operated calcium entry (SOCE). This activity leads to an increased release of EVs from dendritic cells, which exhibit enhanced expression of co-stimulatory molecules and a greater capacity to induce T cell proliferation. These properties position Compound 634 as a valuable research tool for studying EV-based immune modulation and as a potential candidate for vaccine adjuvant development.
Discovery Workflow
The identification of Compound 634 was the result of a multi-step screening cascade. The workflow began with a large-scale high-throughput screening of a 28,000-compound library, followed by a focused secondary screen on a subset of initial hits.
Synthesis of Compound 634
While the primary publication does not provide a detailed synthesis protocol for Compound 634, its structure, ethyl 2-(benzo[c][1][2][3]thiadiazole-4-sulfonamido)-4,5-dimethylthiophene-3-carboxylate, suggests a plausible synthetic route involving the sulfonylation of an aminothiophene derivative.
Proposed Synthetic Pathway:
Mechanism of Action: Signaling Pathway
Compound 634 induces calcium influx via the store-operated calcium entry (SOCE) pathway. This process is initiated by the depletion of calcium stores in the endoplasmic reticulum (ER), which is sensed by STIM proteins. Upon activation, STIM proteins translocate to the plasma membrane and activate ORAI channels, leading to an influx of extracellular calcium.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the characterization of Compound 634.[1]
Table 1: Calcium Influx Activity [1]
| Compound/Control | Cell Line | Concentration | Relative Ca²⁺ Influx (AUC vs. Vehicle) |
| Compound 634 | THP-1 | 5 µM | Significantly Increased |
| Ionomycin | THP-1 | 1 µM | Positive Control |
| Thapsigargin | THP-1 | 1 µM | Positive Control |
| Compound 634 | mBMDCs | 10 µM | Comparable to Ionomycin (1 µM) |
Table 2: Effect on Extracellular Vesicle (EV) Release [1]
| Treatment | Cell Type | Concentration | % Increase in EV Number (vs. Vehicle) |
| Compound 634 | mBMDCs | 10 µM | 45% |
| Ionomycin | mBMDCs | 1 µM | Positive Control |
Table 3: Upregulation of Co-stimulatory Molecules on mBMDCs
| Treatment | Concentration | Marker | Expression Level |
| Compound 634 | 10 µM | CD80 | Increased |
| Compound 634 | 10 µM | CD86 | Increased |
Detailed Experimental Protocols
Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
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THP-1 cells or murine bone marrow-derived dendritic cells (mBMDCs)
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Fura-2 AM (acetoxymethyl ester)
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Hanks' Balanced Salt Solution (HBSS)
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Ionomycin (positive control)
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Thapsigargin (positive control)
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Compound 634
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DMSO (vehicle control)
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96-well black, clear-bottom plates
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Fluorescence plate reader capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
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Cell Preparation:
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Seed THP-1 cells or mBMDCs in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
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Dye Loading:
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Prepare a loading buffer containing Fura-2 AM in HBSS.
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Remove the culture medium from the cells and wash once with HBSS.
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Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
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Wash the cells twice with HBSS to remove extracellular dye.
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Measurement of Calcium Influx:
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Place the plate in a fluorescence plate reader pre-warmed to 37°C.
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Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) for a few minutes.
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Add Compound 634, controls (Ionomycin, Thapsigargin), or vehicle (DMSO) to the respective wells.
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Immediately begin recording the fluorescence ratio over time for at least 20 minutes.
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Data Analysis:
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The change in intracellular calcium is represented by the ratio of fluorescence intensities at the two excitation wavelengths.
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Calculate the area under the curve (AUC) for the fluorescence ratio over time to quantify the total calcium influx.
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Isolation of Extracellular Vesicles (EVs)
This protocol outlines the differential ultracentrifugation method for isolating EVs from cell culture supernatants.
Materials:
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Conditioned cell culture medium from mBMDCs treated with Compound 634 or controls.
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Phosphate-buffered saline (PBS)
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Centrifuge and ultracentrifuge with appropriate rotors
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Sterile centrifuge tubes
Procedure:
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Cell Debris Removal:
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Collect the conditioned medium and centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
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Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and large debris.
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Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles.
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EV Pelleting:
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Carefully transfer the supernatant to an ultracentrifuge tube.
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Ultracentrifuge at 100,000 x g for 70 minutes at 4°C.
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Discard the supernatant and resuspend the EV pellet in a large volume of PBS.
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Washing:
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Repeat the ultracentrifugation step at 100,000 x g for 70 minutes at 4°C to wash the EV pellet.
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Discard the supernatant.
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Final Resuspension:
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Resuspend the final EV pellet in a small, appropriate volume of PBS for downstream applications.
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T Cell Proliferation Assay
This protocol details the use of a carboxyfluorescein succinimidyl ester (CFSE)-based assay to measure T cell proliferation.
Materials:
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Splenocytes from OT-II transgenic mice (containing ovalbumin-specific T cells)
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CFSE dye
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Complete RPMI medium
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EVs isolated from mBMDCs treated with Compound 634 or controls
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Ovalbumin (OVA) peptide (323-339)
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Flow cytometer
Procedure:
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T Cell Labeling:
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Isolate splenocytes from OT-II mice.
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Label the cells with CFSE according to the manufacturer's protocol. The dye is taken up by the cells and is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each division.
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Co-culture:
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Plate the CFSE-labeled splenocytes in a 96-well plate.
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Add the isolated EVs and the specific antigen (OVA peptide) to the wells.
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Incubate the co-culture for 3-5 days at 37°C.
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Flow Cytometry Analysis:
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Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD4).
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Analyze the cells by flow cytometry, gating on the CD4+ T cell population.
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Measure the CFSE fluorescence intensity. Proliferating cells will show a stepwise decrease in CFSE fluorescence.
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Data Analysis:
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Quantify the percentage of divided cells and the number of cell divisions based on the CFSE fluorescence histograms.
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Conclusion
Compound 634 is a significant discovery that provides a new chemical tool to investigate the intricate relationship between calcium signaling, extracellular vesicle biogenesis, and immune activation. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to utilize or further develop this promising compound in the fields of immunology and drug discovery. The clear signaling pathway and robust in vitro effects make Compound 634 a compelling starting point for the development of novel adjuvants and immunomodulatory therapies.
